N-Tert-butylacrylamide
Description
Significance of N-Tert-Butylacrylamide as a Versatile Monomer
The versatility of this compound as a monomer stems from its unique molecular structure, which combines a hydrophilic amide group with a hydrophobic tert-butyl group. vinatiorganics.com This amphiphilic nature allows for the synthesis of polymers with tunable properties, particularly in response to external stimuli such as temperature. vinatiorganics.com NTBA is a white, solid, colorless powder with a characteristic odor. vinatiorganics.comvinatiorganics.com
The presence of the acrylamide (B121943) moiety renders NTBA highly reactive and suitable for polymerization reactions, including free-radical polymerization. ontosight.aipsu.edu It can be used to create both homopolymers and a wide array of copolymers, allowing for the fine-tuning of material properties to suit specific applications. ontosight.aiscispace.com For instance, copolymerization of NTBA with other monomers like N-isopropylacrylamide (NIPAM) allows for the precise adjustment of the lower critical solution temperature (LCST) of the resulting hydrogels, a critical parameter in biomedical applications. mdpi.com
The applications of NTBA-based polymers are extensive and continue to expand. They are utilized in:
Biomedical Fields: The temperature-sensitive nature of NTBA polymers makes them ideal for drug delivery systems, where the release of a therapeutic agent can be triggered by changes in body temperature. vinatiorganics.comvinatiorganics.com They are also explored for cell immobilization and tissue engineering scaffolds due to their biocompatibility. vinatiorganics.comvinatiorganics.commdpi.com
Water Treatment: Copolymers containing NTBA, along with monomers like ATBS and acrylic acid, can function as efficient ter-polymers in water treatment processes, offering improved stability and performance across various pH levels. vinatiorganics.com
Paper Industry: In the paper industry, NTBA-based polymers act as retention aids, enhancing the flocculation of pulp fibers. vinatiorganics.com
Thickening Agents: Copolymers of tert-butyl acrylamide and acrylic acid are used as thickening agents in aqueous solutions, demonstrating high performance even under extreme pH conditions. vinatiorganics.com
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Chemical Formula | C7H13NO |
| Molecular Weight | 127.18 g/mol vinatiorganics.com |
| Appearance | White, solid, colorless powder vinatiorganics.comvinatiorganics.com |
| Melting Point | 126-129 °C vinatiorganics.com |
| Assay (G.C.) | Min. 98.0% tradeindia.com |
| Water (K.F.) | Max. 0.5% tradeindia.com |
| Synonyms | TBA, N-T-Butylacrylamide, N-Acryloyl-Tert-Butylamine, N-(1,1-Dimethylethyl)-2-Propenamide vinatiorganics.com |
| This table is interactive. You can sort and filter the data by clicking on the column headers. |
Historical Context and Evolution of Acrylamide Polymer Research
The journey of acrylamide polymer research began in the mid-20th century, with acrylamide monomer first being synthesized and becoming commercially available in the mid-1950s. anilocus.orgnih.gov The primary initial application was the production of polyacrylamides, which are water-soluble polymers with a wide range of uses. britannica.comacs.org
Initially, the production of acrylamide involved the reaction of acrylonitrile (B1666552) with hydrated sulfuric acid. nih.gov A significant advancement came in 1971 with the introduction of the catalytic hydration of acrylonitrile using a copper catalyst, a method that is now widely used. nih.gov In the 1980s, an even more novel method utilizing microorganisms for enzymatic hydration was developed. nih.gov
The vast utility of polyacrylamides in applications such as water treatment, soil conditioning, and electrophoresis media drove further research into this class of polymers. anilocus.orgbritannica.comacs.org This exploration naturally led to the development and study of acrylamide derivatives, where modifications to the basic acrylamide structure could impart new and desirable properties to the resulting polymers. The acrylamide family of monomers is recognized as a highly versatile group of chemical intermediates, primarily used to create polymers and copolymers with highly polar functional groups. scispace.comtandfonline.com
The synthesis and investigation of N-substituted acrylamides, such as this compound, represented a logical progression in this research trajectory. Scientists sought to create polymers with tailored characteristics, such as hydrophobicity and temperature sensitivity, which were not achievable with simple polyacrylamide. vinatiorganics.com The introduction of the bulky, hydrophobic tert-butyl group in NTBA was a key development, leading to the creation of thermoresponsive polymers and hydrogels with applications far beyond those of the original polyacrylamide. vinatiorganics.commdpi.com This evolution highlights the continuous innovation within polymer chemistry, driven by the desire to create advanced materials with specific functionalities for a growing number of sophisticated applications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-tert-butylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-5-6(9)8-7(2,3)4/h5H,1H2,2-4H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFHJDMUEHUHAJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25267-41-8 | |
| Record name | Poly(N-tert-butylacrylamide) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25267-41-8 | |
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DSSTOX Substance ID |
DTXSID1040114 | |
| Record name | tert-Butylacrylamide | |
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Molecular Weight |
127.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Pellets or Large Crystals | |
| Record name | 2-Propenamide, N-(1,1-dimethylethyl)- | |
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CAS No. |
107-58-4 | |
| Record name | tert-Butylacrylamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=107-58-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | tert-Butylacrylamide | |
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| Record name | N-TERT-BUTYLACRYLAMIDE | |
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| Record name | 2-Propenamide, N-(1,1-dimethylethyl)- | |
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| Record name | tert-Butylacrylamide | |
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| Record name | N-tert-butylacrylamide | |
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| Record name | N-TERT-BUTYLACRYLAMIDE | |
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Synthetic Methodologies for N Tert Butylacrylamide
Ritter Reaction Pathways for N-Tert-Butylacrylamide Synthesis
The Ritter reaction is the cornerstone of this compound synthesis, involving the reaction of a nitrile with a substrate that can form a stable carbocation in the presence of a strong acid. vinatiorganics.comorganic-chemistry.org For NTBA production, the common reactants are acrylonitrile (B1666552) and a source of the tert-butyl carbocation, such as isobutylene (B52900) or tert-butyl alcohol. psu.eduvinatiorganics.comigtpan.com The reaction is catalyzed by strong acids, typically sulfuric acid. psu.eduigtpan.com
A general representation of the Ritter reaction for NTBA synthesis is as follows:
CH₂=CHCN + (CH₃)₃COH (or CH₂=C(CH₃)₂) --(H₂SO₄)--> CH₂=CHCONHC(CH₃)₃
This reaction can be carried out using various combinations of reactants and solvents, each influencing the reaction's efficiency and the profile of by-products. psu.edunih.gov
Optimization of Reaction Conditions and Yields
The yield and selectivity of the Ritter reaction for this compound are highly dependent on the reaction conditions. Key parameters that are optimized include temperature, the concentration of the acid catalyst, and the choice of reactants and solvents. psu.eduorganic-chemistry.org
Research has shown that using tert-butyl alcohol as the source of the tert-butyl group can lead to high yields of NTBA under mild temperature conditions (15-50 °C) with sulfuric acid concentrations between 80-98 wt%. psu.edu In one documented procedure, a solution of acrylonitrile, tert-butyl alcohol, and acetic acid, when treated with concentrated sulfuric acid below 40°C, yielded this compound at 82.4%. prepchem.com Another study demonstrated that reacting acrylonitrile and tert-butyl alcohol can achieve a yield of 87%. rasayanjournal.co.in
The use of tert-butyl acetate (B1210297) in conjunction with acetic acid has also been explored as an effective method for the synthesis of tert-butyl amides via the Ritter reaction, offering a scalable procedure. nih.gov This modified approach has proven effective for a wide range of nitriles. nih.govorganic-chemistry.org
Table 1: Optimization of Ritter Reaction for N-tert-butylamide Synthesis
| Reactants | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Acrylonitrile, tert-Butyl Alcohol | Sulfuric Acid | Acetic Acid | < 40 | 82.4 | prepchem.com |
| Acrylonitrile, tert-Butyl Alcohol | - | Benzene (B151609) | - | 87 | rasayanjournal.co.in |
| Nitriles, tert-Butyl Acetate | Sulfuric Acid | - | 42 | 88-95 | organic-chemistry.org |
| Benzonitrile, tert-Butanol | Sulfuric Acid (0.5 eq.) | Ball Mill | Room Temp | 98 (conversion) | irb.hr |
Role of Solvents and Acid Catalysis in Reaction Kinetics
The solvent and the acid catalyst play crucial roles in the kinetics of the Ritter reaction for this compound synthesis. psu.edu The reaction is typically catalyzed by a strong acid, with sulfuric acid being a common choice. psu.edu The concentration of the acid directly influences the reaction rate. psu.eduorganic-chemistry.org
Studies have indicated that in the synthesis of NTBA from tert-butyl alcohol and acrylonitrile, the reaction follows second-order kinetics up to approximately 50% conversion. psu.edu The reaction rate is proportional to the increasing amount of sulfuric acid added. psu.edu
The choice of solvent can also impact the reaction. While excess acrylonitrile or anhydrous acetic acid can be used as solvents, research has shown that when using tert-butyl alcohol, the differentiating role of the solvent becomes less significant compared to reactions using isobutylene. psu.edu This is attributed to the fact that tert-butyl alcohol itself provides the stoichiometric amount of water required for the reaction. psu.edu
By-product Formation and Process Stream Analysis
A significant by-product in the synthesis of this compound, particularly when using isobutylene and sulfuric acid, is 2-acrylamido-2-methylpropanesulfonic acid (AMPS). psu.edu The formation of AMPS occurs simultaneously with NTBA and is a result of the sulfonation of the amide. psu.edu This side reaction is more prevalent at higher temperatures and with concentrated or fuming sulfuric acid. psu.edu
When tert-butyl alcohol is used as the reactant, the formation of AMPS is significantly suppressed at temperatures up to 50°C with sulfuric acid concentrations of 80-98 wt%. psu.edu However, at temperatures around 60°C and higher, AMPS can still be formed. psu.edu
Process stream analysis is crucial for monitoring the formation of by-products and ensuring the purity of the final product. Techniques such as High-Performance Liquid Chromatography (HPLC) are used to analyze the reaction mixture and the purified product to quantify the levels of NTBA, unreacted starting materials, and by-products like AMPS. google.com
Purification Strategies for Monomer Isolation
Following the synthesis, the isolation and purification of this compound are critical steps to obtain a high-purity monomer suitable for polymerization and other applications. nih.govgoogle.com The primary methods for purification involve crystallization and recrystallization. nih.govrasayanjournal.co.ingoogle.com
Crystallization and Recrystallization Techniques
Crystallization is a common method for purifying solid compounds like this compound. google.com The crude product obtained from the reaction mixture is often subjected to recrystallization to remove impurities. rasayanjournal.co.ingoogle.com
Various solvents can be used for recrystallization, with the choice depending on the solubility of NTBA and the impurities at different temperatures. Alcohols such as methyl alcohol, ethyl alcohol, and isopropyl alcohol are effective solvents due to their high solubility for NTBA. google.com Mixtures of alcohol with other organic solvents like acrylonitrile, acetone, ethyl acetate, or water can also be employed. google.com For instance, recrystallization from warm, dry benzene has been reported to yield white crystals of NTBA. rasayanjournal.co.inpsu.edu Another method involves recrystallizing the crude product from an aqueous solution of acetic acid. google.com
The process typically involves dissolving the crude NTBA in a suitable solvent at an elevated temperature and then allowing it to cool slowly, which leads to the formation of purified crystals. google.com The purified crystals are then separated by filtration and dried. google.com
Impurity Removal and Quality Control
The primary goal of purification is the removal of unreacted starting materials, by-products such as AMPS, and other impurities that may affect the quality and performance of the final polymer. google.comeuropeanpharmaceuticalreview.com The presence of colored impurities can be particularly problematic for applications in cosmetics and high-grade inks, where color stability is essential. google.com
Alkali washing of the crude crystals before recrystallization has been shown to be effective in removing certain impurities and preventing discoloration of the final product during storage. google.com A specific method involves washing the crude NTBA crystals with a mixed aqueous solution of sodium hydroxide (B78521) and ammonium (B1175870) hydroxide before recrystallizing from an alcohol. google.com
Quality control of the purified this compound is typically performed using analytical techniques like HPLC to determine the purity and identify any remaining impurities. google.comjinsyet.cn The melting point of the purified crystals is also a key indicator of purity, with a sharp melting range close to the literature value (126-129 °C) indicating a high degree of purity. vinatiorganics.comsigmaaldrich.com
Monomer Reaction Pathways and Versatility in Organic Synthesis
This compound (NTBA) is a versatile monomer that participates in a variety of organic reactions, rendering it a valuable building block for the synthesis of complex molecules and functional polymers. Its reactivity is primarily centered around the electron-deficient double bond and the amide functionality. This section explores two key reaction pathways: Michael additions and isomerization processes.
Michael Additions:
The electron-deficient nature of the α,β-unsaturated amide system in this compound makes it an excellent acceptor for Michael additions. This reaction involves the 1,4-conjugate addition of a nucleophile to the double bond, a fundamental transformation in organic synthesis for carbon-carbon and carbon-heteroatom bond formation. A range of nucleophiles, including amines (aza-Michael) and thiols (thia-Michael), readily add to NTBA, often under mild conditions.
The aza-Michael addition of amines to NTBA and related acrylamides is a widely employed strategy for the synthesis of β-amino acid derivatives and for the functionalization of polymers. These reactions can be catalyzed by various means, including bases and Lewis acids, and can even proceed under solvent-free conditions. For instance, the Michael addition of cyclohexanone (B45756) to this compound has been reported with a yield of 60.1%.
Similarly, the thia-Michael addition of thiols to NTBA is a highly efficient "click" reaction, characterized by high yields and selectivity. This reaction is crucial in the fields of materials science and bioconjugation. The kinetics and mechanism of the thiol-Michael addition to N-acrylamides have been studied, revealing important insights into the reaction process.
Below is a table summarizing various Michael addition reactions involving acrylamide (B121943) derivatives, illustrating the scope of this transformation.
Table 1: Examples of Michael Addition Reactions with Acrylamide Derivatives
| Nucleophile | Acceptor | Catalyst/Conditions | Product Type | Yield (%) |
|---|---|---|---|---|
| Cyclohexanone | This compound | Not specified | β-Keto amide | 60.1 |
| Benzylamine | Methyl 3-phenylacrylate | DBU (0.2 eq), solvent-free | N-Benzylated β-amino ester | Good to Excellent |
| Benzylamine | tert-Butyl 3-phenylacrylate | DBU (0.2 eq), solvent-free, 6h | N-Benzylated β-amino ester | 74 |
Isomerization Processes:
Isomerization reactions involving the structural rearrangement of a molecule are fundamental in organic chemistry. In the context of this compound, while the monomer itself is a stable entity, it can be a component of larger polymeric systems that exhibit isomerization behavior. For example, copolymers of NTBA with photochromic monomers like trans-4-acryloyloxyazobenzene have been synthesized. cdnsciencepub.com In these polymers, the azobenzene (B91143) units can undergo light-induced trans-cis isomerization. cdnsciencepub.com This process alters the polymer's properties, such as its hydrophilic-hydrophobic balance, but it is a property of the copolymer as a whole, driven by the photoactive comonomer, rather than an isomerization of the NTBA monomer unit itself.
Direct isomerization of the this compound monomer is not a widely reported or studied reaction pathway. The inherent stability of the acrylamide structure under normal conditions means that specific catalytic or energetic inputs would be required to induce such a transformation. While general statements about N-tert-butylprop-2-enamide participating in isomerization processes can be found, detailed research findings and specific examples of the isomerization of the standalone monomer are scarce in the scientific literature. solubilityofthings.com Consequently, a data table for isomerization processes of this compound cannot be provided due to the lack of available research data.
Polymerization Mechanisms and Kinetics of N Tert Butylacrylamide
Homopolymerization of N-Tert-Butylacrylamidetandfonline.com
The homopolymerization of NTBA is a significant process for producing polymers with a highly polar functional group attached to the backbone. tandfonline.com This process has been studied under different initiation conditions, revealing the versatility of NTBA as a monomer. tandfonline.com
Thermal initiation is a common method for polymerizing NTBA. tandfonline.com Studies have investigated the radical homopolymerization of NTBA in various solvent systems, such as ethanol (B145695)/water mixtures. researchgate.netmdpi.com The kinetics of these reactions are influenced by factors like temperature and solvent composition. For instance, the propagation rate coefficient (kp) for NTBA polymerization is affected by the solvent medium. rsc.org
Research has shown that in a solution of 10 wt% NTBA at 30°C, the propagation rate coefficient (kp,tBuAAm) is 12.7 × 10³ L mol⁻¹ s⁻¹ in ethanol and 13.8 × 10³ L mol⁻¹ s⁻¹ in a 75/25 w/w ethanol/water mixture. rsc.org These values are approximately 2.5 to 3.0 times lower than the kp of methyl acrylate (B77674) under similar conditions. rsc.org The terminal model has been found to represent the experimental data well in ethanol-rich systems when the solvent's influence on homopropagation is considered. rsc.org However, this model is less accurate when the water content in the solvent mixture is 50% or higher. rsc.org
A kinetic model for the radical homopolymerization of acrylamide (B121943) has been developed, which can be relevant to understanding the polymerization of its derivatives like NTBA. dntb.gov.ua The transition of the polymer industry towards aqueous media to reduce environmental impact has spurred research into the radical polymerization of sparingly soluble monomers like NTBA in water. mdpi.com
Radiation-induced polymerization offers an alternative to thermal initiation and has been studied for NTBA in both liquid and solid states. tandfonline.comscispace.com This method can be used to produce polymers without the need for chemical initiators, which can be advantageous in certain applications.
Solid-state polymerization of NTBA complexed with Lewis acids like zinc chloride and zinc bromide has been successfully induced by radiation. osti.gov These studies observed that the polymerization process is accelerated by temperature and inhibited by the presence of oxygen. osti.gov The resulting polymers were found to be soluble in common solvents, indicating a lack of crosslinking. osti.gov The structure of the monomer and the type of halide used were also found to influence the rate of polymerization. osti.gov
Investigations into the radiation-induced solid-state polymerization of acrylamide have revealed unusual kinetic mechanisms, which may provide insights into the polymerization of its derivatives. scispace.com It has been suggested that in the solid state, polymerization occurs at specific sites such as mosaic boundaries and dislocations. scispace.com
Precipitation polymerization is a key technique for producing monodisperse poly(N-tert-butylacrylamide) (PNTBA) particles. researchgate.netdntb.gov.ua This method involves the polymerization of a monomer in a solvent in which the monomer is soluble, but the resulting polymer is not. This leads to the precipitation of polymer particles as they are formed.
For example, the precipitation polymerization of NTBA in water using potassium peroxodisulfate as an initiator at 70°C for 12 hours can quantitatively produce PNTBA particles. researchgate.net In one study, using a 15 g L⁻¹ (118 mmol L⁻¹) concentration of NTBA resulted in particles with a number-average diameter of 203 nm and a coefficient of variation of 4.7%. researchgate.net
A significant advantage of precipitation polymerization is the ability to control the size and distribution of the resulting polymer particles. researchgate.net The particle size of PNTBA can be controlled by adjusting various reaction parameters.
By varying the initial monomer concentration or by adding an electrolyte such as sodium chloride (NaCl), the number-average diameter of the particles can be controlled in the range of 75 to 494 nm. researchgate.net Increasing the monomer concentration generally leads to larger particle sizes. researchgate.net For instance, a high initial NTBA concentration of 50 g L⁻¹ resulted in monodisperse latexes with a number-average diameter of 370 nm in 96% yield. researchgate.net The solid contents in the resulting aqueous latex solutions typically range from 0.1% to 1.5%, but can be increased to 4.8% using a "shot-growth" technique. researchgate.net
| Parameter | Effect on Particle Size | Reference |
| Initial Monomer Concentration | Increasing concentration leads to larger particle sizes. | researchgate.net |
| Addition of Electrolyte (e.g., NaCl) | Can be used to control particle size within a specific range. | researchgate.net |
| "Shot-Growth" Technique | Can increase the solid content of the latex solution. | researchgate.net |
This table summarizes the key parameters influencing particle size in the precipitation polymerization of this compound.
The morphology of the polymer particles produced during precipitation polymerization is influenced by both the concentration of the monomer and the presence of electrolytes. researchgate.net These factors affect the nucleation and growth stages of particle formation.
Kinetic modeling plays a crucial role in understanding the mechanisms of NTBA homopolymerization and predicting the reaction behavior. mdpi.com Models have been developed to describe the radical batch homopolymerization of NTBA in solution. researchgate.netdntb.gov.ua
These models often incorporate the effects of solvent on the polymerization rate and polymer properties. mdpi.comrsc.org For instance, a model developed for the polymerization of NTBA and methyl acrylate in ethanol/water mixtures was able to accurately describe semi-batch operations, validating the proposed mechanisms and kinetic coefficients. mdpi.com The study highlighted the influence of backbiting and solvent effects on the polymerization rate. mdpi.com
The development of these kinetic models is essential for process optimization, allowing for better control over monomer conversion, comonomer composition, molecular weight distribution, and branching levels in the final polymer. mdpi.com
Precipitation Polymerization for Monodisperse Particle Formation
Copolymerization of this compound (NTB/t-BuAAm)
The incorporation of this compound (NTB or t-BuAAm) into copolymers is a significant strategy for tailoring polymer properties for a wide range of applications. The bulky tert-butyl group imparts unique characteristics, such as hydrophobicity and thermal stability, to the resulting materials. This section explores the polymerization mechanisms and kinetics of NTB copolymerization, focusing on both free radical and controlled radical techniques.
Free Radical Copolymerization Systems
Free radical polymerization is a common and versatile method for synthesizing copolymers of this compound with a variety of other monomers. jchps.comjocpr.comjocpr.com This technique allows for the creation of new materials with specific properties dependent on the comonomers used and the reaction conditions. jchps.com The kinetics and resulting copolymer composition are heavily influenced by the relative reactivities of the monomers, the structure of the comonomer, and the solvent system employed.
The determination of monomer reactivity ratios is crucial for predicting copolymer composition and understanding the polymerization behavior of a given monomer pair. jchps.com These ratios, denoted as r₁ and r₂, describe the relative rate at which a propagating chain ending in one monomer unit adds the same monomer (homopropagation) versus the other monomer (crosspropagation). Methods such as the Fineman-Ross (F-R) and Kelen-Tudos (K-T) are widely used linear graphical methods to determine these ratios from experimental data of monomer feed and copolymer composition. jchps.comjocpr.comresearchgate.netrasayanjournal.co.in
Several studies have reported the reactivity ratios for the copolymerization of NTB (M₁) with various comonomers (M₂). For instance, in the copolymerization of NTB with 7-acryloyloxy-4-methyl coumarin (B35378) (AMC), the reactivity ratios were found to be r₁ = 1.15 and r₂ = 0.70 by the Fineman-Ross method, and r₁ = 1.16 and r₂ = 0.72 by the Kelen-Tudos method. researchgate.net These values indicate that NTB is slightly more reactive than AMC. researchgate.net The product of the reactivity ratios (r₁r₂) for this system is approximately 0.8, suggesting the formation of random copolymers. researchgate.net
In another study involving the copolymerization of NTB with 2,4-dichlorophenyl methacrylate (B99206) (DCPMA) in dimethylformamide (DMF), the reactivity ratios were determined as r₁(NTB) = 0.83 and r₂(DCPMA) = 1.13 by both F-R and K-T methods. rasayanjournal.co.in Here, r₁ is less than 1 and r₂ is greater than 1, indicating that DCPMA is more reactive than NTB. rasayanjournal.co.in
The copolymerization of NTB with quinolinyl-based monomers has also been investigated. When copolymerized with quinolinylacrylate (QA), the reactivity ratios were determined to be r₁(NTB) = 8.0 and r₂(QA) = 0.60 (Fineman-Ross) and r₁(NTB) = 8.0 and r₂(QA) = 0.61 (Kelen-Tudos). jocpr.comjocpr.com Similarly, with 8-quinolinyl methacrylate (QMA), the product of the reactivity ratios (r₁r₂) was found to be 1.00, indicating a random distribution of monomer units in the copolymer chain. jchps.com
Below is a table summarizing the monomer reactivity ratios for NTB with various comonomers as determined by the Fineman-Ross and Kelen-Tudos methods.
| Comonomer (M₂) | Method | r₁ (NTB) | r₂ (Comonomer) | Reference |
|---|---|---|---|---|
| 7-acryloyloxy-4-methyl coumarin (AMC) | Fineman-Ross | 1.15 | 0.70 | researchgate.net |
| Kelen-Tudos | 1.16 | 0.72 | researchgate.net | |
| 2,4-dichlorophenyl methacrylate (DCPMA) | Fineman-Ross | 0.83 | 1.13 | rasayanjournal.co.in |
| Kelen-Tudos | 0.83 | 1.13 | rasayanjournal.co.in | |
| Quinolinylacrylate (QA) | Fineman-Ross | 8.0 | 0.60 | jocpr.comjocpr.com |
| Kelen-Tudos | 8.0 | 0.61 | jocpr.comjocpr.com | |
| 8-quinolinyl methacrylate (QMA) | Fineman-Ross, Kelen-Tudos | r₁r₂ = 1.00 | jchps.com |
The structure of the comonomer has a profound impact on the final copolymer composition and the distribution of monomer units along the polymer chain. The reactivity ratios provide direct insight into this influence.
For systems where r₁ > r₂, such as NTB with quinolinyl methacrylate (QMA) or quinolinylacrylate (QA), the copolymer will be enriched with NTB units compared to the monomer feed. jchps.comjocpr.com Conversely, when r₁ < r₂, as seen with 2,4-dichlorophenyl methacrylate (DCPMA), the comonomer is more reactive and will be preferentially incorporated into the copolymer chain. rasayanjournal.co.in When the product r₁r₂ is close to 1, as in the case of NTB and QMA, a random copolymer is formed, meaning the monomer units are distributed randomly along the chain. jchps.com If r₁r₂ approaches 0, there is a tendency toward alternation, and if both r₁ and r₂ are greater than 1, block copolymer formation is favored, although this is rare in free radical polymerization.
The mean sequence lengths of the monomer units in the copolymer, which describe the average number of contiguous units of a single monomer, can also be calculated from the reactivity ratios and the monomer feed composition. jchps.comjocpr.comjocpr.com For example, in the copolymerization of NTB with QMA, the mean sequence length was determined as part of the polymer characterization. jchps.com
The copolymerization of NTB with methyl acrylate (MA) demonstrates that MA is preferentially incorporated into the copolymer. mdpi.com The structure of the comonomer also affects properties like the lower critical solution temperature (LCST); for instance, NTB, being a hydrophobic monomer, is often used as a comonomer to lower the LCST of polymers like poly(N-isopropylacrylamide). kingston.ac.uk
The choice of solvent can significantly affect the kinetics of free radical copolymerization and the properties of the resulting polymer, especially when polar monomers capable of hydrogen bonding are involved. mdpi.comrsc.orgresearchgate.netnih.gov NTB is a solid at room temperature with limited solubility in solvents like ethanol and water. rsc.orgrsc.org
In the copolymerization of NTB with methyl acrylate (MA) in polar media such as ethanol (EtOH) and water, it has been shown that the solvent composition influences the propagation rate coefficients (kₚ). mdpi.comrsc.orgresearchgate.net The kₚ value for NTB was found to be 2.5 to 3.0 times lower than that of MA under equivalent conditions. rsc.orgrsc.org The composition-averaged copolymerization propagation rate coefficient (kₚ,cop) increases as the proportion of MA in the comonomer mixture increases. rsc.orgrsc.org Furthermore, the kₚ for NTB increases slightly when the solvent changes from pure ethanol to a 75/25 w/w ethanol/water mixture. rsc.orgresearchgate.net However, the terminal model, which is often used to describe copolymerization kinetics, fails to accurately represent the data when the water content in the ethanol/water mixture is high (50% or more). rsc.orgrsc.org
The transition to aqueous media is a goal for reducing environmental impact, but the kinetics of radical polymerization are affected by hydrogen-bonding solvents. mdpi.comnih.gov For the NTB/MA system, a kinetic model that accounts for solvent effects on the rate of chain growth has been validated for both batch and semi-batch polymerizations in ethanol/water mixtures. mdpi.comnih.gov Chain transfer to the solvent is another important consideration, as it can limit the achievable molecular weight of the polymer. Studies on NTB polymerization in various alcohol solvents have shown that the chain transfer constant increases with the number of methylene (B1212753) units in linear alcohols. kingston.ac.uk Branched alcohols, such as 3-methyl-3-pentanol, exhibit lower chain transfer constants, allowing for the synthesis of higher molecular weight polymers. kingston.ac.uk
Controlled Radical Polymerization Techniques
Controlled radical polymerization (CRP) methods, also known as living radical polymerization, offer the ability to synthesize polymers with predetermined molecular weights, narrow molecular weight distributions, and well-defined architectures. sigmaaldrich.com These techniques have been explored for the polymerization of acrylamide-type monomers, including NTB.
Atom Transfer Radical Polymerization (ATRP) is a prominent CRP technique that has been applied to the polymerization of (meth)acrylamides. acs.orgcmu.edu However, the ATRP of these monomers, including this compound, has proven to be challenging. acs.orgscispace.com
Initial attempts to polymerize NTB using common ATRP catalyst systems, such as those with linear amine or bipyridine ligands, resulted in very low monomer conversions even after extended reaction times. acs.org This has been attributed to a combination of slow activation and fast deactivation of the propagating species. acs.org Additionally, the amide functionality can competitively complex with the copper catalyst, forming less active species, and side reactions like cyclization can lead to a loss of the active bromine end-groups, contributing to poor control over the polymerization. acs.org
Despite these difficulties, some success has been achieved. The use of 1,4,8,11-tetramethyl-1,4,8,11-tetraazacyclotetradecane (B1213055) (Me₄Cyclam) as a ligand led to high polymer yields in a shorter time, although the polymerization was not well-controlled. acs.org Nevertheless, this catalyst system enabled the synthesis of block copolymers like poly(methyl acrylate-b-N,N-dimethylacrylamide). acs.org
Surface-initiated ATRP has been successfully employed to graft NTB-containing polymer brushes from surfaces. For example, poly(this compound) (pNTBAM) and block copolymers with poly(N-isopropylacrylamide) (pNIPAM) have been grown from parylene C surfaces. nih.gov This approach allows for the modification of surface properties, such as thermal sensitivity. nih.gov In another example, an alternating copolymer of methyl methacrylate and n-butyl acrylate was synthesized via an ATRP-related technique, activator regenerated by electron transfer (ARGET) ATRP. bohrium.com
Terpolymerization Systems Involving this compound
This compound is also incorporated into more complex polymer structures through terpolymerization. These systems are often designed to create multi-functional polymers with tailored properties for specific applications, such as personal care products. researchgate.net A notable example is the terpolymerization of TBAm with methyl acrylate (MA) and acrylic acid (AA) in alcohol/water solutions. researchgate.netresearchgate.net
In these systems, TBAm acts as the hydrophobic monomer, while a monomer like 2-acrylamido-2-methyl-1-propanesulfonic acid (AMPS) can be used as a hydrophilic component, with a cross-linker to form gels. duke.edu The balance between the hydrophobic and hydrophilic components is critical and can impart properties like thermoreversibility to the resulting terpolymer gels. duke.edu
The kinetics of these terpolymerizations are complex, as solvents capable of hydrogen bonding can cause the polymerization kinetics to deviate from their behavior in bulk or non-polar solvents. researchgate.netresearchgate.net For the MA/TBAm/AA system, it was observed that while AA is typically more reactive than MA in non-polar solvents, their reactivities can become similar under certain experimental conditions in polar media. researchgate.net This allows the complex terpolymerization to be effectively represented by a simpler copolymerization model under those conditions. researchgate.net
Mechanistic Studies and Advanced Kinetic Modeling in Copolymerization
Significant research has been dedicated to understanding and modeling the kinetics of TBAm copolymerization, particularly with acrylates like methyl acrylate (MA). researchgate.netresearchgate.net The radical copolymerization of TBAm and MA is of commercial interest and is often carried out in ethanol/water solvent mixtures. nih.govmdpi.com The kinetics in these polar, hydrogen-bonding solvents are markedly different from those in non-polar solvents. researchgate.netrsc.org
Advanced mechanistic models have been developed to describe the MA/TBAm copolymerization system. researchgate.net These models account for several complex kinetic events, including the backbiting of both MA and TBAm macroradicals. researchgate.net The pulsed laser polymerization-size exclusion chromatography (PLP-SEC) technique has been instrumental in studying the propagation kinetics and determining the homopropagation rate coefficients (k_p) for these monomers in different solvent mixtures. rsc.org For instance, at 30°C with 10 wt% monomer in solution, the k_p for TBAm was found to be 12.7 × 10³ L·mol⁻¹·s⁻¹ in ethanol and 13.8 × 10³ L·mol⁻¹·s⁻¹ in a 75/25 w/w ethanol/water mixture, values that are 2.5 to 3 times lower than that of MA under similar conditions. rsc.org
These detailed kinetic models have been validated against extensive experimental data from batch polymerizations, including monomer conversion profiles, copolymer composition drift, and molecular weight distributions. mdpi.com The models have also been successfully extended to describe semi-batch operations, which are common in industrial settings. nih.govmdpi.com This work has confirmed that factors such as reaction temperature, solvent-to-monomer ratio, and comonomer composition significantly influence the polymerization rate and final copolymer properties. nih.gov The robust nature of these models validates the proposed mechanisms and the derived kinetic coefficients, providing a powerful tool for optimizing the synthesis of TBAm-containing copolymers. nih.govmdpi.com
Advanced Characterization of Poly N Tert Butylacrylamide and Copolymers
Spectroscopic Analysis for Structural Elucidation
Spectroscopic methods are indispensable tools for elucidating the chemical structure and composition of PNTBA and its copolymers.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Compositional Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the composition of copolymers containing N-tert-butylacrylamide (NTBA). Both ¹H NMR and ¹³C NMR provide detailed information about the monomer units within the polymer chain.
¹H NMR Spectroscopy:
In the ¹H NMR spectrum of NTBA monomer, characteristic peaks appear for the tert-butyl protons at approximately 1.42 ppm, vinyl protons in the range of 5.59-6.28 ppm, and the N-H proton at 7.27 ppm. rasayanjournal.co.in For copolymers, the signals from the different monomer units can be distinguished and integrated to determine the copolymer composition. rasayanjournal.co.inpsu.eduresearchgate.net For instance, in a copolymer of NTBA and 2,4-Dichlorophenyl methacrylate (B99206) (DCPMA), the ¹H-NMR spectrum shows distinct peaks for the CH3 group (0.9 ppm), tert-butyl group (1.1-1.4 ppm), CH group and backbone –CH2 group (1.6–2.3 ppm and 2.9 ppm), aromatic protons (7.0-7.5 ppm), and the N-H proton (8.0-8.1 ppm). rasayanjournal.co.in The composition of NTBA-co-N-vinyl pyrrolidone (NVP) copolymers has also been successfully determined using ¹H-NMR analysis. psu.edu Similarly, for copolymers of NTBA and maleic anhydride (B1165640) (MA), the composition can be determined by comparing the integrals of the tert-butyl and methyne group regions in the spectra. researchgate.net
Interactive Table: ¹H NMR Chemical Shifts for NTBA Monomer and Copolymers
| Compound/Copolymer Unit | Functional Group | Chemical Shift (ppm) | Reference |
| NTBA Monomer | tert-butyl protons | 1.42 | rasayanjournal.co.in |
| Vinyl protons | 5.59-6.28 | rasayanjournal.co.in | |
| N-H proton | 7.27 | rasayanjournal.co.in | |
| Poly(NTBA-co-DCPMA) | CH3 group | 0.9 | rasayanjournal.co.in |
| tert-butyl group | 1.1-1.4 | rasayanjournal.co.in | |
| CH and backbone CH2 | 1.6-2.3 and 2.9 | rasayanjournal.co.in | |
| Aromatic protons | 7.0-7.5 | rasayanjournal.co.in | |
| N-H proton | 8.0-8.1 | rasayanjournal.co.in |
¹³C NMR Spectroscopy:
¹³C NMR spectroscopy provides complementary information to ¹H NMR. For the NTBA monomer, the key ¹³C NMR signals correspond to the carbons of the tert-butyl group, the vinyl group, and the carbonyl group. chemicalbook.comd-nb.info In poly(this compound), ¹³C NMR can be used to detect structural features such as short-chain branching, although in some cases, the levels of branching may be below the detection limit of the technique. mdpi.com
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying the functional groups present in PNTBA and its copolymers, confirming the incorporation of monomers into the polymer chain. researchgate.netri.se The FTIR spectrum of PNTBA exhibits characteristic absorption bands. For example, in chitosan-graft-poly(this compound), the characteristic bands of the NTBA unit are observed around 3400 cm⁻¹ (secondary amide N-H stretching), 2867 cm⁻¹ (C-H stretching of CH₂ and CH₃ groups), 1654 cm⁻¹ (amide I, C=O stretching), and 1564 cm⁻¹ (amide II, N-H bending). researchgate.net The band at approximately 1222 cm⁻¹ can be attributed to the tertiary butyl group. researchgate.net In a poly(NTB-co-AM/MA) ferrogel, peaks were observed around 1227 and 1336 cm⁻¹ corresponding to the -C(CH₃)₃ groups of NTBA. worldwidejournals.com
Interactive Table: Characteristic FTIR Absorption Bands for PNTBA and Copolymers
| Functional Group | Wavenumber (cm⁻¹) | Polymer System | Reference |
| Secondary Amide (N-H stretch) | ~3400 | Chitosan-graft-poly(NTBA) | researchgate.net |
| C-H stretch (CH₂ and CH₃) | 2867 | Chitosan-graft-poly(NTBA) | researchgate.net |
| Amide I (C=O stretch) | 1654 | Chitosan-graft-poly(NTBA) | researchgate.net |
| Amide II (N-H bend) | 1564 | Chitosan-graft-poly(NTBA) | researchgate.net |
| Tertiary Butyl Group | ~1222 | Chitosan-graft-poly(NTBA) | researchgate.net |
| -C(CH₃)₃ Groups | ~1227 and ~1336 | Poly(NTB-co-AM/MA) Ferrogel | worldwidejournals.com |
| Amide I (NTB and AM) | 1636 | Poly(NTB-co-AM/MA) Ferrogel | worldwidejournals.com |
| C=ONH₂ in Acrylamide (B121943) | 1555 | Poly(NTB-co-AM/MA) Ferrogel | worldwidejournals.com |
UV/Visible Spectroscopy
UV/Visible spectroscopy can be employed to investigate the properties of PNTBA copolymers, particularly their behavior in solution. For instance, the micro-polarity of N-isopropylacrylamide (NIPAM) and NTBA copolymer films has been evaluated using solvatochromic indicators and UV/Vis absorption spectroscopy. researchgate.netoptica.org By measuring the absorption spectra of probe dyes dispersed in the copolymer films, information about the polarity and hydrogen-bonding ability of the polymer microenvironment can be obtained. researchgate.netoptica.org This technique has shown that increasing the NTBA fraction in dry copolymer films reduces polarity and hydrogen-bonding ability. researchgate.net
Chromatographic Techniques for Polymer Properties
Chromatographic techniques are essential for determining the molar mass distributions and understanding the polymerization kinetics of PNTBA and its copolymers.
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) for Molar Mass Distributions
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a widely used technique to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn) of polymers. mdpi.comshimadzu.comshimadzu.com This method separates molecules based on their size in solution. shimadzu.com For PNTBA and its copolymers, GPC/SEC is crucial for quality control and for understanding how reaction conditions affect the final polymer properties. mdpi.comrsc.org For example, the molecular weights of poly(N-isopropylacrylamide-co-N-tert-butylacrylamide) copolymers have been determined using GPC with dimethylformamide containing LiBr as the eluent. mdpi.com In a study on the RAFT polymerization of NTBA, at-line GPC was used to automatically determine Mn, Mw, and Đ. rsc.org
Interactive Table: GPC/SEC Analysis of PNTBA Copolymers
| Copolymer | Mn (kDa) | Mw (kDa) | Đ (Mw/Mn) | Eluent | Reference |
| P(NIPAM-co-NtBA) (85/15 mol%) | 123 | - | - | DMF with 0.1 M LiBr | mdpi.com |
| P(NIPAM-co-NtBA) (86/14 mol%) | 137 | - | - | DMF with 0.1 M LiBr | mdpi.com |
Pulsed Laser Polymerization - Size Exclusion Chromatography (PLP-SEC) for Propagation Kinetics
Pulsed Laser Polymerization - Size Exclusion Chromatography (PLP-SEC) is a powerful method for determining the propagation rate coefficient (kp) in radical polymerization. rsc.orgacs.orgresearchgate.net This technique involves initiating polymerization with short laser pulses and then analyzing the molar mass distribution of the resulting polymer by SEC. rsc.org The location of the inflection point on the low molar mass side of the MMD is related to the propagation rate coefficient.
The PLP-SEC technique has been applied to study the radical copolymerization kinetics of NTBA with other monomers, such as methyl acrylate (B77674) (MA), in various solvents. rsc.orgrsc.org These studies have shown that the solvent can have a significant effect on the propagation kinetics. rsc.org For example, for the homopolymerization of NTBA at 30 °C with 10 wt% monomer in solution, the propagation rate coefficient, kp,tBuAAm, was found to be 12.7 × 10³ L mol⁻¹ s⁻¹ in ethanol (B145695) and 13.8 × 10³ L mol⁻¹ s⁻¹ in a 75/25 w/w ethanol/water mixture. rsc.orgrsc.org These values are considerably lower than those for methyl acrylate under similar conditions. rsc.org The composition-averaged copolymerization propagation rate coefficient (kp,cop) was found to increase as the content of methyl acrylate in the comonomer mixture increased. rsc.org
Interactive Table: Propagation Rate Coefficients (kp) for NTBA Determined by PLP-SEC
| Monomer System | Solvent | Temperature (°C) | Monomer Conc. (wt%) | kp (L mol⁻¹ s⁻¹) | Reference |
| NTBA | Ethanol | 30 | 10 | 12.7 × 10³ | rsc.orgrsc.org |
| NTBA | 75/25 w/w Ethanol/Water | 30 | 10 | 13.8 × 10³ | rsc.orgrsc.org |
| NTBA/MA Copolymerization | Ethanol-rich systems | - | - | Increases with MA content | rsc.org |
Morphological and Microstructural Investigations
The morphology and internal structure of PTBA-based polymers, particularly in the form of hydrogels and electrospun fibers, are critical determinants of their performance. Techniques such as scanning electron microscopy (SEM) and porosity analysis provide valuable insights into their architecture.
Scanning electron microscopy (SEM) is a powerful tool for visualizing the surface topography and internal structure of polymers. rsc.org Studies on copolymers of N-isopropylacrylamide (NIPAM) and this compound (NtBA) have revealed interesting morphological features. For instance, electrospun scaffolds of P(NIPAM-co-NtBA) exhibit fibers with a distinct flat or ribbon-like morphology, a deviation from the more common cylindrical fiber shape. mdpi.com This has been attributed to the specific interactions between the copolymer constituents and the solvent during the electrospinning and drying process. mdpi.com
The molecular weight of the copolymer can also influence the fiber dimensions. In one study, a P(NIPAM-co-NtBA) copolymer with a molecular weight of 137 kDa produced fibers with an average thickness of 2.2 ± 0.4 µm, while a similar copolymer with a molecular weight of 123 kDa resulted in slightly thinner fibers of 2.0 ± 0.5 µm. mdpi.com This highlights the sensitivity of the electrospinning process to the polymer's molecular characteristics. mdpi.com
In the case of hydrogels, SEM analysis provides information about the porous network structure. For example, poly(this compound) (pNTBAM) hydrogels have been shown to possess a porous matrix with a mean pore diameter of approximately 12.5 ± 5 µm. nih.gov The pore size within these hydrogels is not static and can be tailored by adjusting the monomer concentration during polymerization; lower monomer concentrations generally lead to larger pore sizes. nih.gov For instance, in a related acrylamide-based hydrogel system, decreasing the monomer concentration from 0.079 g/mL to 0.04 g/mL led to an increase in the mean pore diameter from 25 µm to 35.7 µm. nih.gov
Grafting this compound onto other polymer backbones, such as chitosan (B1678972), also significantly alters the surface morphology. SEM images of chitosan-graft-poly(this compound) reveal a change from a relatively smooth surface for unmodified chitosan to a more rough and porous surface for the grafted copolymer. researchgate.net
The porosity of a polymer network, particularly in hydrogels, is a crucial parameter that influences its swelling behavior, mechanical properties, and its ability to encapsulate and release active molecules. A common method for determining the porosity of hydrogels involves a solvent replacement technique. In this method, the dried hydrogel is immersed in a non-solvent for the polymer that can penetrate the pores, such as absolute ethanol, until saturation. researchgate.net The porosity percentage is then calculated using the following equation:
Porosity (%) = [(M₂ - M₁) / (ρV)] x 100
Where:
M₁ is the initial weight of the dry hydrogel.
M₂ is the weight of the hydrogel after immersion in ethanol.
ρ is the density of the ethanol.
V is the volume of the hydrogel.
The porosity of hydrogels can be influenced by several factors, including the composition and concentration of the monomers and the cross-linking agent. For some hydrogel systems, an increase in the concentration of the cross-linker and the polymer can lead to a higher porosity. researchgate.net However, in other cases, such as for poly(this compound-co-acrylamide) hydrogels, the porosity may be affected by the specific type and amount of the cross-linking agent used. scispace.com
Thermogravimetric Analysis (TGA) for Thermal Stability Profiles
Thermogravimetric analysis (TGA) is a fundamental technique used to evaluate the thermal stability of polymers by measuring the change in mass as a function of temperature. TGA studies on copolymers containing this compound have shown that the incorporation of the NtBA monomer generally enhances thermal stability.
For example, in copolymers of this compound (NTB) and 2-methyl-N-1,3-thiazole-2-acrylamide (TMA), the thermal stability was observed to increase with a higher mole fraction of NTB in the copolymer. researchgate.net The thermal decomposition of these copolymers typically occurs in multiple stages. The TGA data for these copolymers are summarized in the table below.
| Mole Fraction of TMA in Feed | % Weight Loss at 200°C | % Weight Loss at 300°C | % Weight Loss at 400°C | % Weight Loss at 500°C |
| 0.3 | 4 | 12 | 34 | 70 |
| 0.5 | 5 | 14 | 40 | 78 |
| 0.7 | 6 | 17 | 46 | 85 |
| Data sourced from a study on Poly(NTB-co-TMA) copolymers. researchgate.net |
Similarly, TGA of poly(N-isopropylacrylamide) (PNIPA) has shown that the polymer is generally stable up to about 300°C, with the main degradation process occurring between 395°C and 425°C. mdpi.com The decomposition often proceeds in three stages. mdpi.com When this compound is grafted onto chitosan, the resulting copolymer also exhibits altered thermal properties. It has been noted that in neodymium-doped chitosan-graft-poly(this compound) composites, the thermal stability tends to decrease as the content of Nd increases. doi.org
Rheological Characterization of Polymer Solutions and Gels
The rheological properties of poly(this compound) solutions and gels are critical for applications where flow behavior and viscoelasticity are important. Rheological studies provide information on viscosity, storage modulus (G'), and loss modulus (G''), which describe the material's elastic and viscous responses, respectively.
For graft copolymers of an alginate backbone with P(NIPAM-co-NtBAM) side chains, the rheological properties are highly dependent on the NtBAM content. mdpi.com These systems can form self-assembling thermoresponsive hydrogels upon heating due to the hydrophobic association of the P(NIPAM-co-NtBAM) side chains. mdpi.com
A key finding is that increasing the mole percentage of the hydrophobic NtBAM monomer in the side chains significantly impacts the gelation temperature (Tgel) and the mechanical properties of the gel. mdpi.com For instance, by increasing the NtBAM content to 20 mol%, the Tgel can be shifted from 38°C down to 20°C. mdpi.com This shift has profound consequences for the hydrogel's properties at physiological temperatures. At 37°C, the storage modulus (G') was found to increase by approximately two orders of magnitude, and the terminal relaxation time increased by about ten orders of magnitude when the NtBAM content was raised to 20 mol %. mdpi.com This indicates a transition from a sol or weak gel to a much stiffer gel structure. mdpi.com These hydrogels also exhibit shear-thinning behavior, which is important for their injectability. mdpi.com
The viscoelastic behavior of nearly critical gels, where the system is at the transition point between a liquid (sol) and a solid (gel), can be characterized by monitoring the storage and loss moduli. acs.org During gelation, these parameters change smoothly, while properties like zero-shear viscosity diverge. acs.org
Surface Property Analysis, including Hydrophobic-Hydrophilic Characteristics
The surface properties of PTBA and its copolymers, particularly their balance of hydrophobicity and hydrophilicity, are crucial for applications involving interactions with biological systems or aqueous environments. Contact angle goniometry is a primary technique for assessing these characteristics.
Studies on copolymer films of N-isopropylacrylamide and this compound have shown that the surface properties can be tuned by altering the comonomer ratio. nih.govuniversityofgalway.ie The surface energy of these thermoresponsive polymers has been calculated, with values ranging from 38.9 mJ/m² for PNIPAM to 31 mJ/m² for pure poly(this compound) (PNtBA), as determined by the equation of state approach. nih.govuniversityofgalway.ie Using the van Oss, Chaudhury, and Good (vOCG) acid-base theory, the surface energy of PNtBA was calculated to be 29.0 mJ/m². nih.govuniversityofgalway.ie
Interestingly, measuring the advancing contact angle of water on these copolymer films at 37°C proved to be challenging due to a "stick/slip" phenomenon, which was attributed to the deformation of the polymer film by the surface tension of the water droplet. nih.govuniversityofgalway.ie This issue was not observed with pure PNtBA. nih.gov However, reliable contact angle measurements could be obtained using selected organic liquids. nih.govuniversityofgalway.ie There is a significant difference in the water contact angles between pNIPAM and pNTBAM hydrogels, reflecting their different hydrophobicities. nih.gov
Functional Polymer Architectures and Their Applications
Stimuli-Responsive Polymer Systems
N-Tert-butylacrylamide (NTBA) is a key monomer in the development of "smart" or stimuli-responsive polymers. These materials are designed to undergo significant, reversible changes in their physical and chemical properties in response to small changes in their external environment. sigmaaldrich.com This responsiveness is a result of the delicate balance between hydrophilic and hydrophobic interactions within the polymer structure. NTBA is particularly valuable in this context due to its hydrophobic tert-butyl group, which plays a crucial role in the polymer's response to stimuli, especially temperature. When incorporated into polymer chains, NTBA can impart sensitivity to a variety of external triggers, including temperature, pH, and ionic strength. nih.govacs.org This has led to its use in a range of functional polymer architectures, from simple copolymers to complex hydrogel networks. itu.edu.trnih.gov
Thermo-Responsive Polymers and Lower Critical Solution Temperature (LCST) Behavior
Polymers containing this compound often exhibit thermo-responsive behavior, characterized by a Lower Critical Solution Temperature (LCST). uni-bayreuth.de Below the LCST, the polymer is soluble in water, forming a homogeneous solution. This is because the hydrogen bonds between the polymer's amide groups and water molecules are energetically favorable. itu.edu.tr However, as the temperature is raised above the LCST, these hydrogen bonds weaken, and hydrophobic interactions, driven by the entropy of water, become dominant. itu.edu.tr This causes the polymer chains to collapse and aggregate, leading to phase separation from the aqueous solution. kpi.ua This transition from a swollen, hydrophilic state to a collapsed, hydrophobic state is a hallmark of LCST behavior. itu.edu.tr The homopolymer of this compound, poly(this compound) (PTBA), is known for its hydrophobicity, and its copolymers are extensively studied for their tunable thermo-responsive properties. acs.org
LCST Tuning through Copolymerization and Grafting Strategies
One study on poly(this compound-co-acrylamide) hydrogels demonstrated this principle effectively. Hydrogels with less than 40 mol% of NTBA remained in a swollen state in water over a temperature range of 2–64 °C. However, those with 40–60 mol% of NTBA exhibited a clear swelling–deswelling transition, with the transition temperature range being dependent on the NTBA content. For example, a hydrogel with 60 mol% NTBA had a deswelling transition between 10 and 28 °C, while a 40 mol% NTBA gel began its transition at around 20 °C. itu.edu.tr
Similarly, copolymerization of NTBA with N-isopropylacrylamide (NIPAM), another well-known thermo-responsive monomer, allows for fine-tuning of the LCST to temperatures relevant for biomedical applications. acs.org A study on poly(NIPAM-co-N-tert-butylacrylamide) coatings showed that the LCST could be adjusted to fall between 22.3 °C and 25.0 °C by varying the comonomer ratio, which is significant for applications like controlling microalgal cell adhesion at their optimal growth temperature. acs.org
Grafting strategies have also been employed to modify the LCST of polymers. For example, grafting side chains of poly(this compound) onto a methylcellulose (B11928114) backbone resulted in self-assembling nanogels with tunable properties. nih.gov
The following table summarizes the effect of copolymer composition on the LCST for a selection of NTBA-based copolymers.
| Copolymer System | Comonomer Ratio (molar) | LCST (°C) | Reference |
| NTBA / N,N-dimethylacrylamide | 20:80 | 80 | itu.edu.tr |
| NTBA / N,N-dimethylacrylamide | 60:40 | 20 | itu.edu.tr |
| NTBA / Acrylamide (B121943) | 60:40 | 10-28 | itu.edu.tr |
| NTBA / Acrylamide | 40:60 | Starts at ~20 | itu.edu.tr |
| NIPAM / NTBA | Not specified | 22.3-25.0 | acs.org |
Reversible Phase Transition and Volume Phase Transition Temperature (VPTT) Studies
The LCST behavior of NTBA-based polymers is a reversible phenomenon. Upon cooling the system back below the LCST, the polymer chains rehydrate and redissolve, returning to their extended, soluble state. This reversibility is a key feature for their application in "smart" systems.
In the case of crosslinked hydrogels, this reversible phase transition manifests as a volume phase transition, and the transition temperature is often referred to as the Volume Phase Transition Temperature (VPTT). nih.gov Below the VPTT, the hydrogel is in a swollen state, absorbing a significant amount of water. As the temperature increases above the VPTT, the hydrogel undergoes a dramatic and often sharp decrease in volume, expelling the absorbed water as the polymer network collapses. itu.edu.tr This transition from a swollen to a shrunken state is a direct consequence of the underlying LCST behavior of the constituent polymer chains. itu.edu.tr
Studies on poly(N-t-butylacrylamide-co-acrylamide) hydrogels have shown that the magnitude and temperature of this volume phase transition can be controlled by the copolymer composition. For hydrogels containing 40-60% NTBA, a distinct swelling-deswelling transition was observed in water as a function of temperature. itu.edu.tr This reversible change in volume is a critical property for applications such as sensors, actuators, and controlled drug delivery systems. mdpi.com
pH-Responsive Poly(this compound) Based Materials
While NTBA itself is not pH-responsive, it can be incorporated into pH-sensitive materials through copolymerization with monomers that contain ionizable functional groups, such as acrylic acid (AAc) or methacrylic acid. sigmaaldrich.comacs.org The resulting copolymers exhibit dual responsiveness to both temperature and pH. acs.orgrsc.org
In such systems, the pH of the surrounding medium influences the ionization state of the acidic or basic comonomer. For example, in a copolymer of NTBA and AAc, at low pH, the carboxylic acid groups of the AAc units are protonated and uncharged. As the pH increases above the pKa of the acrylic acid, these groups become deprotonated and negatively charged. The electrostatic repulsion between these charged groups causes the polymer chains to uncoil and the hydrogel to swell. mdpi.com
This pH-induced change in polymer conformation and swelling can also affect the LCST. The increased hydrophilicity due to the ionized groups can lead to an increase in the LCST. rsc.org Therefore, by adjusting the pH, the temperature at which the phase transition occurs can be modulated. For instance, microgels composed of NTBA, N-isopropylacrylamide, and acrylic acid exhibit a phase transition at acidic pH values. acs.org This dual sensitivity is highly desirable for creating sophisticated drug delivery systems that can respond to specific physiological environments, such as the acidic microenvironment of a tumor. nih.gov
Multi-Responsive Systems to External Stimuli (e.g., Ionic Strength, Light, Magnetic Fields)
The versatility of NTBA allows for its inclusion in multi-responsive polymer systems that can react to a combination of external stimuli. By combining NTBA with other functional monomers, materials can be engineered to respond not only to temperature and pH but also to changes in ionic strength, exposure to light, or the application of a magnetic field. nih.govacs.org
A nanocomposite hydrogel composed of Poly N-isopropylacrylamide (PNIPAM), poly this compound (PBAM), and poly acrylic acid (PAA) was shown to be responsive to pH, temperature, and salt ions. nih.gov The presence of ionic groups from the PAA component makes the hydrogel sensitive to the ionic strength of the surrounding solution. Changes in salt concentration can screen the electrostatic interactions within the polymer network, leading to changes in swelling behavior.
While direct responsiveness of NTBA-based polymers to light or magnetic fields is less common, they can be integrated into multi-component systems to achieve this. For example, NTBA-containing polymers could be combined with photo-responsive molecules (e.g., azobenzenes) or magnetic nanoparticles. In such composites, the NTBA component would still provide the thermo-responsive behavior, which could be coupled with the light or magnetic response of the other components to create a highly sophisticated multi-responsive material. These systems hold promise for advanced applications in areas like targeted drug delivery, diagnostics, and soft robotics. nih.gov
Hydrogel and Organogel Formulations
This compound is a valuable monomer for the formulation of both hydrogels and organogels due to the specific properties conferred by its tert-butyl group.
Hydrogels are three-dimensional, crosslinked polymer networks that can absorb and retain large quantities of water or biological fluids. nih.gov NTBA is frequently used as a comonomer in the synthesis of thermo-responsive hydrogels. itu.edu.tr The incorporation of the hydrophobic NTBA into a hydrogel network allows for the tuning of its swelling properties and its response to temperature changes. itu.edu.trresearchgate.net For example, in poly(N-t-butylacrylamide-co-acrylamide) hydrogels, the amount of NTBA dictates the swelling capacity in water and the temperature at which the volume phase transition occurs. itu.edu.tr Hydrogels with a higher NTBA content are generally less swollen in water due to their increased hydrophobicity. itu.edu.tr These hydrogels have been investigated for various biomedical applications, including drug delivery and tissue engineering. nih.govresearchgate.net
Organogels are analogous to hydrogels, but the liquid phase they absorb is an organic solvent rather than water. youtube.com The hydrophobic nature of NTBA makes it a suitable component for organogels. While less common than its use in hydrogels, polymers rich in NTBA can form gels in certain organic solvents. The ability to form organogels is particularly relevant for applications where a non-aqueous environment is required, such as in the delivery of hydrophobic drugs or in certain catalytic processes. researchgate.net The formulation of stable NTBA-based hydrogel particles has also been explored for applications like peptide capture, where structural stability and controlled swelling are crucial. nih.gov
Swelling and Deswelling Kinetics in Various Solvents
The swelling and deswelling behavior of hydrogels containing this compound is highly dependent on the solvent composition and temperature, a characteristic stemming from the hydrophobic tert-butyl group. Copolymers of NTBA and acrylamide demonstrate distinct thermo-responsive swelling transitions in aqueous solutions. The incorporation of NTBA into the polymer network significantly influences its swelling capacity. In water, increasing the amount of NTBA decreases the swelling capacity of the hydrogel, which is attributed to the hydrophobic nature of the tert-butyl group reducing the attractive interactions between the polymer and water molecules. itu.edu.tr
Hydrogels with 40-60 mol% of NTBA exhibit a distinct swelling-deswelling transition in water based on temperature changes. itu.edu.tr For instance, a hydrogel with 60 mol% NTBA undergoes its deswelling transition between 10°C and 28°C. itu.edu.tr In contrast, hydrogels with less than 40 mol% NTBA remain in a swollen state over a temperature range of 2–64°C, while those with NTBA content higher than 60 mol% are consistently in a collapsed state within the same temperature range. itu.edu.tr
A particularly interesting phenomenon observed in NTBA-containing hydrogels is reentrant swelling behavior when immersed in dimethylsulfoxide (DMSO)–water mixtures. itu.edu.tr In this process, the hydrogel first deswells and then reswells as the concentration of DMSO in the solvent mixture is progressively increased. itu.edu.tr This behavior is attributed to the competitive interactions between the solvent components (water and DMSO) and the polymer network. itu.edu.tr
Table 1: Effect of this compound (NTBA) Content on Hydrogel Swelling Behavior in Water
| NTBA Content (mol%) | Swelling State (in water, 2-64°C) | Temperature-Dependent Transition |
| < 40% | Swollen | No |
| 40-60% | Swollen/Collapsed | Yes |
| > 60% | Collapsed | No |
| 60% | Swollen/Collapsed | Yes (Transition between 10-28°C) |
Cross-link Density and Network Structure-Property Relationships
The network structure of this compound hydrogels, particularly the cross-link density, is a critical determinant of their macroscopic properties, including swelling, mechanical strength, and stability. The type and concentration of the cross-linking agent, such as N,N′-methylenebis(acrylamide), are pivotal in tailoring these properties. itu.edu.tr
An increase in cross-link density generally leads to a more rigid and stable polymer network. sapub.org This enhanced structural integrity restricts the mobility of the polymer chains, which in turn reduces the equilibrium swelling capacity of the hydrogel. mdpi.comresearchgate.net Research on hydrogels incorporating NTBA has shown that formulations with higher degrees of cross-linking produce a more stable architecture that is less responsive to environmental changes like pH and temperature. nih.gov This structural stability is crucial for applications requiring consistent performance and durability.
The relationship between cross-link density and other network parameters is well-established. A higher crosslinking density results in a smaller average molecular weight between crosslinks and a reduced mesh size (ζ) of the polymer network. mdpi.comresearchgate.net Consequently, the material exhibits a higher elastic modulus and can withstand greater stress before deformation. sapub.org Conversely, a lower cross-link density results in a softer, more flexible hydrogel with a higher swelling ratio, as the polymer chains have greater freedom to expand and absorb the solvent. nih.gov Therefore, by carefully controlling the cross-link density, the physiochemical and mechanical properties of NTBA-containing hydrogels can be precisely tuned for specific applications.
Self-Healing Hydrogel System Development
The development of self-healing hydrogels represents a significant advancement in materials science, aiming to create materials that can autonomously repair damage, thereby extending their lifespan and reliability. The mechanism behind self-healing hydrogels relies on the incorporation of reversible bonds within the polymer network. nih.gov These can be either dynamic covalent bonds or non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, or ionic coordination. researchgate.net
When the hydrogel is damaged, these reversible linkages can break and subsequently reform under specific conditions, such as changes in pH or temperature, or even spontaneously at room temperature, thus restoring the material's integrity. youtube.com For instance, hydrogels have been designed to self-heal in acidic conditions within seconds, forming a bond strong enough to endure repeated stretching. youtube.com This is achieved by incorporating "dangling side chain" molecules into the hydrogel's primary structure, which can adhere to one another across the damaged interface, functioning like molecular Velcro. youtube.com
While the direct application of this compound in a self-healing system is not extensively detailed in the provided research, the principles of self-healing can be applied to functional polymers. The hydrophobic nature of NTBA could potentially be exploited to drive self-assembly and repair through hydrophobic interactions within a suitably designed copolymer system. The overarching goal is to create robust materials that mimic the self-repair capabilities of biological tissues. nih.gov
Biomedical Engineering and Pharmaceutical Applications
This compound is a temperature-sensitive monomer that is increasingly utilized in the fields of biomedical engineering and pharmaceuticals. Its ability to be incorporated into polymers that respond to physiological temperatures makes it a valuable component in the design of "smart" biomaterials for applications such as drug delivery, tissue engineering, and cell culture.
Drug Delivery System Development
The thermoresponsive nature of polymers containing this compound is a key feature exploited in the development of advanced drug delivery systems. These systems can be designed to release a therapeutic agent in a controlled or pulsatile manner in response to a temperature stimulus. The incorporation of NTBA into a hydrogel network can modulate the lower critical solution temperature (LCST), the temperature at which the polymer transitions from a soluble to an insoluble state, thereby triggering drug release.
The physicochemical properties of the drug, such as its solubility and molecular size, play a crucial role in the swelling/deswelling kinetics of the hydrogel and the subsequent release profile. nih.gov For instance, hydrophobic drugs can slow the hydrogel's swelling rate, while hydrophilic agents can increase it. nih.gov Upon a temperature switch above the LCST, the hydrogel contracts, leading to a "squeezing out" or pulse release of the entrapped drug. nih.gov The effectiveness of this release is dependent on the drug's solubility and molecular size. nih.gov This on-off release capability makes NTBA-containing hydrogels promising vehicles for therapies requiring timed or targeted drug administration.
Tissue Engineering Scaffolds and Cell Culture Substrates
In tissue engineering, the goal is to create scaffolds that mimic the natural extracellular matrix (ECM) to support cell adhesion, proliferation, and differentiation. mdpi.com Copolymers of this compound, often with N-isopropylacrylamide (NIPAM), are used to fabricate thermoresponsive scaffolds. mdpi.com The addition of the hydrophobic NTBA to a PNIPAM chain lowers the copolymer's LCST, which can simplify the handling of the material at room temperature and enhance its performance at physiological temperatures. mdpi.com
These copolymers have been used to generate three-dimensional scaffolds via techniques like electrospinning. mdpi.com The properties of these scaffolds, such as porosity, fiber diameter, and mechanical characteristics, can be controlled by adjusting parameters like the polymer's molecular weight and the electrospinning process itself. mdpi.com This allows for the creation of scaffolds optimized for specific cell types and tissue regeneration applications, such as cartilage engineering. scirp.orgresearchgate.netsemanticscholar.org
Table 2: Properties of Electrospun Scaffolds from P(NIPAM-co-NtBA) Copolymers
| Copolymer | Molecular Weight (kDa) | NtBA Content (mol%) |
| 1 | 123 | ~15 |
| 2 | 137 | ~15 |
The surface properties of a biomaterial are critical for directing cell behavior. Copolymers of N-isopropylacrylamide (NIPAM) and this compound (NTBAM) provide a tunable platform for controlling cell adhesion and detachment. The adhesion of cells, such as human endothelial cells, to these copolymer films increases as the content of the more hydrophobic NTBAM increases. acs.orgdiva-portal.org
This phenomenon is not due to direct cell-polymer interaction alone but is mediated by the selective adsorption of proteins from the surrounding physiological environment (e.g., serum) onto the polymer surface. acs.orgdiva-portal.orgbirmingham.ac.uk Surfaces with higher NTBAM content have been shown to preferentially adsorb proteins like fibronectin, which promotes cell adhesion, while limiting the adsorption of proteins like albumin, which can inhibit it. acs.orgdiva-portal.org This differential protein adsorption is attributed to changes in the surface chemistry; as NTBAM content increases, the number of surface NH residues available for hydrogen bonding decreases due to the steric hindrance from the bulky tert-butyl group. acs.orgdiva-portal.org
A key advantage of these thermoresponsive surfaces is the ability to detach cultured cells without the need for enzymatic treatments like trypsin, which can damage cells. mdpi.com Above the LCST, the surface is hydrophobic and supports cell adhesion and growth. mdpi.com When the temperature is lowered below the LCST, the surface becomes hydrophilic, causing the polymer chains to hydrate (B1144303) and expand. This change in surface properties, combined with active cell metabolic processes, leads to the gentle detachment of an intact sheet of cultured cells. mdpi.com
Biocompatibility Assessments (e.g., Cytotoxicity, Acute Systemic Toxicity)
The biocompatibility of polymers intended for biomedical applications is of paramount importance. For materials based on this compound, this involves assessing potential cytotoxic effects and systemic toxicity.
Cytotoxicity:
Cytotoxicity studies evaluate the potential for a material to cause harm to cells. For this compound-based materials, research has indicated a degree of biocompatibility. For instance, hydrogels synthesized from this compound have been investigated for their interaction with living cells. One study on a series of this compound-based hydrogels, including poly(this compound-co-acrylamide/maleic acid), poly(this compound-co-acrylamide/N-isopropylacrylamide), and poly(this compound-co-acrylamide/acrylic acid), found that these materials exhibited antibiofilm properties, suggesting they can resist the formation of bacterial biofilms which is a desirable characteristic for medical implants and devices researchgate.net. The inherent properties of hydrogels, such as high water content, softness, and flexibility, contribute to their similarity to living tissue, enhancing their potential for biomedical applications researchgate.net.
Acute Systemic Toxicity:
Acute systemic toxicity testing is designed to assess the potential for a substance to cause harm throughout the body after a single, short-term exposure nikoopharmed.com. These tests are crucial for medical devices and materials that may come into contact with the body's internal environment nelsonlabs.com. The monomer, this compound, is classified as harmful if swallowed, falling under Acute Toxicity, Oral, Category 4 nih.govaquaenergyexpo.com. Safety data for the monomer indicates that direct contact with eyes may cause temporary irritation, and no adverse effects are expected from skin contact pjoes.com.
Standard procedures for acute systemic toxicity testing, such as those outlined in ISO 10993-11, involve administering extracts of the material to laboratory animals via intravenous or intraperitoneal routes and observing them for signs of toxicity over a period of 24 to 72 hours nikoopharmed.comnelsonlabs.com. While specific acute systemic toxicity data for polymers of this compound are not extensively detailed in the reviewed literature, the monomer's toxicity profile necessitates careful consideration and thorough biocompatibility testing of any final polymeric material intended for in-vivo use.
Gene Expression Analysis in Tissue Engineering Constructs
Gene expression analysis is a critical tool in tissue engineering to understand how cells respond to their microenvironment, including the scaffolds they are cultured on. This analysis can reveal whether a scaffold material supports cell proliferation, differentiation, and the formation of the desired tissue by examining the upregulation or downregulation of specific genes nih.govsigmaaldrich.com.
For tissue engineering constructs that could potentially incorporate this compound, gene expression profiling would be employed to assess cellular responses at the molecular level. For example, in bone tissue engineering, the expression of genes such as Runx-2, OSX (Osterix), COL1A1 (Collagen type I alpha 1), and ALP (Alkaline Phosphatase) would be monitored to confirm osteogenic differentiation researchgate.net. Similarly, in cartilage tissue engineering, key genes would include Acan, Sox9, and Col2a1 nih.gov.
Studies on related thermoresponsive copolymers, such as poly(N-isopropylacrylamide-co-N-tert-butylacrylamide), have utilized these materials to create scaffolds for cell culture, highlighting their potential in creating environments that support cell attachment, growth, and the formation of 3D tissue constructs dovepress.com. Microarray analyses of cells cultured on various scaffolds have shown that the scaffold material can significantly alter gene expression profiles nih.gov. For example, cells grown on a collagen-glycosaminoglycan mesh showed activation of genes involved in cell signaling, extracellular matrix remodeling, and inflammation compared to cells grown on standard tissue culture polystyrene nih.gov.
Therefore, for any tissue engineering construct involving this compound, a thorough analysis of the gene expression of seeded cells would be essential to validate its efficacy and safety. This would involve comparing the genetic profile of cells on the scaffold to control groups to ensure the material is promoting the desired cellular functions and not inducing adverse pathways researchgate.netspringernature.comnih.govrsc.org.
Molecularly Imprinted Polymers for Biorecognition and Separation
Molecularly imprinted polymers (MIPs) are synthetic materials designed to have recognition sites that are complementary in shape, size, and functional group orientation to a specific target molecule sphinxsai.com. This "molecular memory" allows MIPs to selectively rebind the target molecule from a complex mixture, making them valuable tools for biorecognition and separation sphinxsai.comrasayanjournal.co.in.
This compound has been utilized as a component in the creation of MIPs. A notable example is the development of pH and temperature-sensitive imprinted ionic hydrogels for the selective recognition and separation of bovine serum albumin (BSA), a common protein used in biochemical studies nih.govresearchgate.net. These hydrogels were synthesized from a combination of this compound, acrylamide, and maleic acid nih.govresearchgate.net. The inclusion of this compound contributes to the polymer's responsive properties.
The study demonstrated that the hydrogels imprinted with BSA exhibited a significantly higher adsorption capacity and specificity for BSA compared to non-imprinted hydrogels prepared under the same conditions nih.govresearchgate.net. The adsorption of BSA was influenced by factors such as pH, temperature, and the initial concentration of BSA, highlighting the stimuli-responsive nature of the polymer network nih.govresearchgate.net. The imprinted hydrogels showed a high adsorption rate, which is attributed to the presence of BSA-sized cavities within the polymer matrix nih.govresearchgate.net. This research underscores the potential of this compound-containing polymers in creating advanced MIPs for protein separation and other biorecognition applications dovepress.comjocpr.com.
Antimicrobial Activity of this compound Copolymers
Copolymers incorporating this compound have been synthesized and evaluated for their antimicrobial properties against a range of pathogenic bacteria and fungi. These studies demonstrate that by copolymerizing this compound with other functional monomers, it is possible to create materials with significant antimicrobial efficacy.
Several research groups have investigated the antimicrobial activity of this compound copolymers using the well diffusion method, where the zone of inhibition around the polymer sample indicates its effectiveness against a specific microorganism.
For example, copolymers of this compound (NTB) and 7-acryloyloxy-4-methyl coumarin (B35378) (AMC) were tested against bacteria such as Escherichia coli and Pseudomonas aeruginosa, and fungi like Aspergillus flavus and Candida albicans jchps.com. The results showed that the antimicrobial activity was influenced by the composition of the copolymer jchps.com.
In another study, copolymers of this compound with 2, 4-Dichlorophenyl methacrylate (B99206) (DCPMA) were synthesized and their antimicrobial activity was assessed pjoes.comresearchgate.net. These copolymers also exhibited inhibitory effects against various bacteria and fungi pjoes.comresearchgate.net. Similarly, copolymers of this compound and quinolinyl methacrylate (QMA) demonstrated significant inhibition against the growth of selected bacteria and fungi researchgate.netgoogle.com. The antimicrobial activity of copolymers of this compound and quinolinylacrylate (QA) was also investigated, showing that the growth inhibition of microorganisms increased with a higher content of QA in the copolymer researchgate.netkoszalin.pl.
The findings from these studies are summarized in the following data table, which presents the zone of inhibition for different this compound copolymers against various microorganisms.
| Copolymer Composition | Microorganism | Zone of Inhibition (mm) | Reference |
|---|---|---|---|
| Poly(NTB-co-AMC) (3:7) | Escherichia coli | 10 | jchps.com |
| Poly(NTB-co-AMC) (5:5) | Escherichia coli | 8 | jchps.com |
| Poly(NTB-co-AMC) (7:3) | Escherichia coli | 7 | jchps.com |
| Poly(NTB-co-AMC) (3:7) | Pseudomonas aeruginosa | 8 | jchps.com |
| Poly(NTB-co-QMA) (7:3) | Escherichia coli | 15 | researchgate.net |
| Poly(NTB-co-QMA) (5:5) | Escherichia coli | 17 | researchgate.net |
| Poly(NTB-co-QMA) (3:7) | Escherichia coli | 19 | researchgate.net |
| Poly(NTB-co-QMA) (7:3) | Pseudomonas aeruginosa | 18 | researchgate.net |
| Poly(NTB-co-QMA) (5:5) | Pseudomonas aeruginosa | 20 | researchgate.net |
| Poly(NTB-co-QMA) (3:7) | Pseudomonas aeruginosa | 22 | researchgate.net |
| Poly(NTB-co-QMA) (7:3) | Klebsiella pneumonia | 16 | researchgate.net |
| Poly(NTB-co-QMA) (5:5) | Klebsiella pneumonia | 18 | researchgate.net |
| Poly(NTB-co-QMA) (3:7) | Klebsiella pneumonia | 20 | researchgate.net |
| Poly(NTB-co-DCPMA) (6:4) | Escherichia coli | 10 | pjoes.com |
| Poly(NTB-co-DCPMA) (6:4) | Pseudomonas aeruginosa | 7 | pjoes.com |
| Poly(NTB-co-DCPMA) (6:4) | Klebsiella pneumoniae | 10 | pjoes.com |
Cell Immobilization Techniques
Cell immobilization involves confining cells to a specific region or material, which can enhance their stability and facilitate their use in various biotechnological processes springernature.com. This compound is a monomer that can be used in the creation of materials for cell immobilization springernature.com. The temperature-sensitive nature of polymers containing this compound makes them particularly interesting for this application, as changes in temperature can be used to modulate the properties of the immobilization matrix.
Hydrogels are a common choice for cell entrapment due to their porous structure and high water content, which can provide a favorable microenvironment for the immobilized cells. The process of cell immobilization in hydrogels typically involves mixing the cells with a prepolymer solution, which is then polymerized to form a gel, entrapping the cells within the matrix.
While specific detailed studies on the use of this compound-based hydrogels for the immobilization of microbial cells were not prevalent in the searched literature, the properties of these hydrogels suggest their suitability for such applications. For example, hydrogels for the entrapment of bacteria have been developed using materials like poly(vinyl alcohol) and sodium alginate, which form a stable matrix for the cells. The principles of cell entrapment in these hydrogels can be applied to the development of this compound-based systems. The ability to control the swelling and shrinking of these hydrogels through temperature changes could offer advantages in controlling substrate and product diffusion, as well as in the potential for cell release.
Advanced Materials and Industrial Applications
Polymers and copolymers of this compound are utilized in a variety of advanced materials and industrial applications due to their unique properties, such as thermal stability and hydrophobicity. These applications span from water treatment to the formulation of personal care products springernature.com.
Water Treatment Technologies (e.g., Flocculating Agents, Impurity and Contaminant Removal)
In the field of water treatment, polymers based on acrylamide are widely used as flocculating agents to aid in the removal of suspended impurities and contaminants springernature.com. Flocculation is a process where small, suspended particles in water are aggregated into larger clumps, or "flocs," which can then be more easily removed through sedimentation or filtration pjoes.com.
Polyacrylamide and its derivatives are effective flocculants due to their long polymer chains that can bridge between suspended particles, and their ionic functional groups that can neutralize the charge of colloidal particles, leading to destabilization and aggregation pjoes.comnih.govnih.gov. While much of the literature focuses on polyacrylamide itself, copolymers containing this compound are also employed in the water treatment industry springernature.com. The hydrophobic nature of the tert-butyl group can influence the interaction of the polymer with certain types of contaminants.
For example, a study on a new hybrid inorganic-organic copolymer, aluminum chloride-poly(acrylamide-co-acrylic acid), demonstrated high efficiency in wastewater treatment nih.govgoogle.com. Under optimal conditions of a pH of 7.55 and a dosage of 125 mg/L, this flocculant achieved removal efficiencies of 97% for turbidity, 98.6% for total suspended solids (TSS), and 88.6% for chemical oxygen demand (COD) nih.govgoogle.com. These results highlight the effectiveness of acrylamide-based copolymers in purifying wastewater. The performance of such flocculants is summarized in the table below.
| Parameter | Removal Efficiency (%) | Reference |
|---|---|---|
| Turbidity | 97 | nih.govgoogle.com |
| Total Suspended Solids (TSS) | 98.6 | nih.govgoogle.com |
| Chemical Oxygen Demand (COD) | 88.6 | nih.govgoogle.com |
The application of this compound-based polymers as flocculating agents is a key area of their industrial use, contributing to the provision of cleaner water and the management of wastewater springernature.com.
Thickening Agents and Viscosity Modifiers for Aqueous Systems
Polymers incorporating this compound (NTBA) are utilized as rheology modifiers, particularly in aqueous environments. The bulky tert-butyl group imparts unique solubility and interaction characteristics to the polymer, making it an effective component in thickener formulations. Copolymers of NTBA, especially with hydrophilic monomers like acrylic acid, are noted for their ability to significantly increase the viscosity of aqueous solutions.
These copolymers function as associative thickeners. In an aqueous solution, the hydrophobic tert-butyl groups can form intermolecular or intramolecular associations to minimize their exposure to water. As the polymer chains associate, they form a three-dimensional network that entraps water molecules, leading to a substantial increase in the solution's viscosity and the formation of a gel-like structure.
The performance of these NTBA-based thickeners is particularly noteworthy under conditions of high pH. itu.edu.trvinatiorganics.com The presence of a comonomer like acrylic acid, which becomes ionized and more hydrophilic at high pH, enhances the polymer's solubility and uncoiling, further contributing to the thickening effect. This property makes them suitable for applications in coatings, adhesives, and various chemical products where stable viscosity is required under alkaline conditions. jinsyet.cn The swelling behavior of crosslinked NTBA copolymer hydrogels demonstrates their capacity to absorb and structure large volumes of solvent, a key attribute for a thickening agent. A study on a copolymer gel of this compound and acrylic acid highlighted its significant swelling capacity in various alcohols, indicating its potential for modifying the viscosity of different solvent systems. researchgate.net
The table below illustrates the effect of copolymer composition on the swelling behavior of NTBA-based hydrogels in water, which is indicative of their thickening potential.
Table 1: Swelling Behavior of Poly(N-t-butylacrylamide-co-acrylamide) Hydrogels in Water
| Mole % of NTBA in Hydrogel | Swelling State at 2-64 °C | Temperature Range for Deswelling Transition |
|---|---|---|
| < 40% | Swollen | N/A (remains swollen) |
| 40% | Transitioning | Begins at ~20 °C |
| 60% | Transitioning | 10 °C to 28 °C |
| > 60% | Collapsed | N/A (remains collapsed) |
Data sourced from research on the swelling behavior of temperature-sensitive hydrogels. itu.edu.tr
Adhesives and Coatings Formulations
This compound is incorporated into polymer formulations for adhesives and coatings to enhance key physical properties. The presence of the bulky and hydrophobic tert-butyl group contributes to improved thermal stability and mechanical strength of the resulting polymer films. jinsyet.cn These characteristics are highly desirable in formulations for high-performance adhesives and durable industrial coatings.
In adhesive applications, NTBA can improve bonding strength and heat resistance. Its excellent film-forming properties contribute to a more robust and continuous adhesive layer. Similarly, in coatings, polymers containing NTBA enhance durability and provide greater resistance to environmental factors such as weathering and chemical exposure.
Research into thermoresponsive coatings has demonstrated the utility of NTBA in creating "smart" surfaces. A study on a copolymer of poly(N-isopropylacrylamide-co-N-tert-butylacrylamide) grafted onto polydopamine created a coating with adjustable temperature-responsive adhesion. This system was designed to control the adhesion and detachment of microalgal cells by changing the temperature. At the optimal growth temperature of 25 °C, the coating's hydrophobicity increased, which enhanced cell adhesion. This demonstrates the potential for NTBA to be used in advanced coatings where controlled adhesion is a critical function. acs.org
The following table summarizes the performance of such a thermoresponsive coating containing this compound.
Table 2: Performance of Thermoresponsive Coating Containing NTBA for Microalgal Cell Adhesion
| Performance Metric | Temperature | Result |
|---|---|---|
| Adhesion Density | 25 °C | 49.4% increase compared to conventional coating |
| Detachment Efficiency | 15 °C | 96.5% |
| Energy Barrier (vs. conventional) | 25 °C | 54.8% reduction |
Data derived from a study on thermoresponsive surfaces for microalgal cell adhesion and detachment. acs.org
Paper Industry Applications (e.g., Retention Aids)
In the papermaking industry, polymers based on this compound are employed as retention aids. vinatiorganics.comjinsyet.cn Retention aids are high-molecular-weight polymers added to the pulp slurry (furnish) before the paper sheet is formed. Their primary function is to improve the retention of fine particles, such as cellulosic fines and mineral fillers (e.g., calcium carbonate, kaolin), within the paper web. ncsu.edu
NTBA-based retention aids work by a mechanism of flocculation. The polymer chains adsorb onto the surfaces of fibers, fines, and filler particles. This creates bridges between the particles, causing them to agglomerate into larger flocs. sinofloc.com These larger flocs are more easily retained on the forming fabric of the paper machine as water drains away, preventing the loss of valuable raw materials into the white water system. vinatiorganics.com
The benefits of using NTBA-based retention aids include:
Improved Material Efficiency: By increasing the retention of fibers and fillers, less raw material is required to produce a given quantity of paper, leading to cost savings. sinofloc.com
Enhanced Paper Quality: Better retention of fines and fillers can improve the opacity, smoothness, and printability of the final paper product.
Increased Machine Speed and Cleanliness: Effective retention aids improve the drainage rate of water from the pulp, which can allow for higher paper machine speeds. A cleaner white water system also reduces deposits and the need for cleaning downtime. kpi.ua
The table below provides a representative example of how the molecular weight of a cationic polyacrylamide (CPAM) retention aid, a class to which NTBA-based polymers belong, can influence filler retention.
Table 3: Representative Influence of Cationic Polyacrylamide (CPAM) Molecular Weight on Filler Retention
| Retention Aid Type | Molecular Weight | Viscosity (0.1% w/v solution, cP) | Impact on Filler Retention |
|---|---|---|---|
| CPAM-M | Medium | 37.5 | Good |
| CPAM-H | High | 48.5 | Better |
| CPAM-U | Ultra-high | 56.9 | Best |
This table is a representative illustration based on data from a study on polymeric retention aids. researchgate.net Higher molecular weight and viscosity generally correlate with improved flocculation and retention.
Photocatalytic Applications of this compound Based Polymers
Recent research has explored the use of this compound-based polymers in the field of photocatalysis. These advanced materials are designed to be "smart" polymers that combine the thermo-responsive properties of NTBA with photocatalytic activity. A key area of investigation involves the synthesis of graft copolymers where poly(N-tertiary-butylacrylamide) is grafted onto a biopolymer backbone, such as cellulose (B213188) derivatives. researchgate.netresearchgate.net
The objective of this research is to create materials for thermo-responsive applications that can be controlled or initiated by light. The synthesis of these innovative polymers is being pursued through methods like metal-free organic photoredox catalysis, which is considered a "green" chemistry approach. researchgate.net In such a system, the polymer could potentially act as a support or nanoreactor for photocatalytic processes. The thermo-responsive nature of the NTBA component could allow for the controlled release of reactants or the separation of the catalyst from the reaction medium by a simple change in temperature.
For instance, a photocatalyst could be embedded within the polymer matrix. Below a certain temperature (the lower critical solution temperature or LCST), the polymer is swollen and soluble, allowing reactants to access the catalyst. Above the LCST, the polymer collapses and may precipitate, facilitating the recovery of the catalyst for reuse.
The table below outlines the components and potential function of such a novel photocatalytic polymer system.
Table 4: Components of an Innovative NTBA-Based Photocatalytic Polymer
| Component | Material Example | Function |
|---|---|---|
| Polymer Backbone | Hydroxypropyl Cellulose | Biocompatible and sustainable support |
| Grafted Polymer | Poly(N-tertiary-butylacrylamide) | Provides thermo-responsive properties for catalyst recovery and controlled reactions |
| Synthesis Method | Metal-Free Organic Photoredox Catalysis | Enables controlled polymerization under visible light, a green synthesis approach |
| Potential Application | Smart Photocatalysis | Development of recyclable catalysts and controlled chemical reaction systems |
Based on research into poly(N-tertiary-butylacrylamide)-graft-hydroxypropyl cellulose polymers. researchgate.netresearchgate.net
Sensor Applications
The temperature-sensitive nature of this compound hydrogels makes them promising materials for the development of various types of sensors. chemicalbook.com Hydrogels are crosslinked polymer networks that can absorb large amounts of water or biological fluids, and smart hydrogels, like those made from NTBA, can change their volume and properties in response to external stimuli.
Copolymers of NTBA and a hydrophilic monomer like acrylamide can be formulated to exhibit a sharp volume phase transition at a specific temperature. itu.edu.tr This swelling and deswelling behavior can be harnessed for sensor applications. For example, a change in temperature could cause the hydrogel to expand or contract, generating a mechanical force or a change in optical properties that can be measured. This principle could be applied in mechanochemical transducers, switches, or temperature sensors. researchgate.net
Furthermore, the swelling behavior of these hydrogels is sensitive to the composition of the surrounding solvent. Research has shown that NTBA-acrylamide hydrogels exhibit "re-entrant" swelling behavior in mixtures of dimethylsulfoxide (DMSO) and water, where they first deswell and then reswell as the solvent composition changes. itu.edu.tr This sensitivity to the chemical environment could be exploited to create chemical sensors that detect the presence or concentration of specific solvents or solutes.
The table below summarizes the potential characteristics of sensors based on NTBA hydrogels.
Table 5: Potential Characteristics and Applications of NTBA-Based Hydrogel Sensors
| Property Exploited | Stimulus | Potential Sensor Application | Detection Principle |
|---|---|---|---|
| Volume Phase Transition | Temperature | Thermometers, Thermal Switches | Measurable change in hydrogel volume or optical properties at a critical temperature. |
| Re-entrant Swelling | Solvent Composition | Chemical Sensors | Non-linear change in swelling in response to varying concentrations of a specific solvent in a mixture. |
| Mechanical Response | Swelling/Deswelling | Mechanochemical Transducers | Conversion of chemical energy (stimulus) into a mechanical response (actuation). |
Based on the observed properties of NTBA-based hydrogels. itu.edu.trresearchgate.net
Environmental and Sustainability Considerations
Polymer Degradation Studies and Environmental Fate
Research specifically detailing the biodegradation and environmental fate of Poly(N-tert-butylacrylamide) homopolymers is not extensively documented in publicly available literature. However, insights can be drawn from the general behavior of polyacrylamides and related vinyl polymers. Polymers with a carbon-carbon backbone are known to be highly resistant to microbial degradation. The primary environmental concern associated with polyacrylamide polymers is often the potential presence of unreacted, residual acrylamide (B121943) monomer, which is a known neurotoxin.
While comprehensive environmental degradation studies are limited, thermal degradation of copolymers containing this compound has been investigated. Studies on copolymers of NTBA show a two-stage thermal degradation process. The initial weight loss observed around 100°C is typically attributed to the release of moisture, while the second, more significant degradation stage at higher temperatures involves complex reactions such as the breakdown of the polymer backbone and decomposition of the side-chain units.
Green Chemistry Approaches in Synthesis and Polymerization (e.g., Aqueous Media)
In line with the principles of green chemistry, significant efforts have been made to develop more environmentally benign methods for the synthesis and polymerization of this compound. Traditional synthesis and polymerization often involve the use of strong acids and volatile organic solvents like N,N'-dimethyl formamide (DMF) or benzene (B151609) rasayanjournal.co.in. Recognizing the environmental impact of these solvents, the polymer industry is increasingly transitioning towards aqueous media for polymerization processes mdpi.com.
Polymerization in Aqueous Media
The use of water or water/alcohol mixtures as a solvent system represents a significant step towards greener polymer production. Radical polymerization of this compound has been successfully demonstrated in water and ethanol (B145695)/water mixtures mdpi.com. This approach not only reduces the reliance on hazardous organic solvents but can also influence polymerization kinetics. For instance, the propagation rate coefficient (kp) for NTBA was found to be higher in an ethanol/water mixture compared to ethanol alone, highlighting the complex and beneficial role of aqueous systems rsc.org.
Precipitation polymerization is a particularly effective green method that has been applied to NTBA. This process, conducted in water, can quantitatively produce monodisperse Poly(this compound) particles semanticscholar.org. The ability to control particle size by adjusting reaction conditions, such as monomer concentration or the addition of electrolytes, makes this a versatile and environmentally preferable method semanticscholar.org.
| Parameter | Value |
|---|---|
| Solvent | Water |
| Monomer Concentration | 15 g L-1 (118 mmol L-1) |
| Initiator | Potassium peroxodisulfate |
| Temperature | 70 °C |
| Duration | 12 hours |
| Yield | Quantitative |
| Product | Polymer particles (203 nm average diameter) |
Assessment of Poly(this compound) Related Environmental Interactions
The assessment of how polymers interact with and impact the environment is crucial for a complete sustainability profile. While data on the homopolymer of NTBA is scarce, ecotoxicological studies have been conducted on its copolymers, providing valuable insights into its potential environmental impact.
An assessment of acrylic copolymer dispersions containing nanoparticles was performed to understand their effects on aquatic organisms. In this research, copolymer nanoparticles of N-isopropylacrylamide and this compound were found to be virtually non-toxic in tests with the fairy shrimp (Thamnocephalus platyurus). The study determined a high median lethal concentration (LC50), indicating low acute toxicity to this aquatic invertebrate. Generally, acrylic copolymer dispersions have been noted for their low toxicity in mammals as well.
| Test Organism | Endpoint | Result | Interpretation |
|---|---|---|---|
| Fairy Shrimp (aquatic invertebrate) | LC50 | 943 mg L-1 | Virtually non-toxic |
Although this data points to a favorable ecotoxicity profile for the copolymer, it is important to note that the environmental interactions of any polymer can be complex. Further research is needed to understand the long-term fate, potential for bioaccumulation, and effects of the Poly(this compound) homopolymer in various environmental compartments, including soil and aquatic ecosystems.
Future Research Directions and Emerging Trends
Development of Novel Monomer Derivatives and Complex Polymer Architectures
The development of new monomer derivatives based on NTB is a key area of future research. By chemically modifying the NTB molecule, researchers can fine-tune properties such as hydrophobicity, thermal sensitivity, and reactivity. This allows for the creation of polymers with enhanced or entirely new functionalities.
Complex polymer architectures, including block, graft, and star-shaped copolymers, are being synthesized to control the macroscopic properties of the resulting materials. For instance, the copolymerization of NTB with other monomers, such as methyl acrylate (B77674) (MA) or 7-acryloyloxy-4-methyl coumarin (B35378) (AMC), allows for the creation of copolymers with specific reactivity ratios, leading to tailored polymer microstructures. sphinxsai.comrsc.org The reactivity ratios indicate the preference of a growing polymer chain to add a monomer of the same species or the comonomer. For example, in the copolymerization of NTB (monomer 1) and AMC (monomer 2), the reactivity ratios were found to be r1 = 1.16 and r2 = 0.72, suggesting that NTB is more reactive than AMC and that the resulting polymer will have a higher proportion of NTB units in a random arrangement. sphinxsai.com
These advanced architectures are crucial for applications in fields like drug delivery and smart materials, where precise control over the polymer's response to external stimuli is required. sphinxsai.com
| Copolymer System | Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | Polymer Structure | Reference |
| NTB-co-AMC | N-Tert-butylacrylamide | 7-acryloyloxy-4-methyl coumarin | 1.16 | 0.72 | Random | sphinxsai.com |
| NTB-co-DCPMA | This compound | 2, 4-Dichlorophenyl methacrylate (B99206) | 0.83 | 1.13 | Random | rasayanjournal.co.in |
| NTB-co-QA | This compound | Quinolinylacrylate | 8.0 | 0.60 | Random | researchgate.net |
Integration with Nanomaterials and Hybrid Polymer Systems
The integration of NTB-based polymers with nanomaterials is a rapidly emerging trend, leading to the development of advanced hybrid polymer systems. These systems combine the properties of the polymer matrix with the unique functionalities of nanomaterials such as nanoparticles, nanogels, and graphene oxide.
For example, self-assembling nanogels have been synthesized by grafting side chains of poly(this compound) (PNtBAm) onto methylcellulose (B11928114). nih.gov These nanogels, with sizes around 140 nm, show promise for ocular drug delivery due to their biocompatibility and ability to entrap drugs like dexamethasone (B1670325) with high efficiency. nih.gov Similarly, poly(this compound-co-acrylic acid) has been used to create nanogels in conjunction with iron oxide (Fe3O4) nanoparticles. researchgate.net The incorporation of nanomaterials can enhance mechanical strength, introduce magnetic or optical properties, and improve therapeutic efficacy.
These hybrid systems are being explored for a variety of applications, including targeted drug delivery, advanced diagnostics, and tissue engineering. sciopen.com
Computational Modeling and Simulation of Polymer Behavior
Computational modeling and molecular simulation are becoming indispensable tools for understanding and predicting the behavior of NTB-based polymers. mdpi.com These techniques provide insights at the atomic level, allowing researchers to study polymerization kinetics, polymer structure, and material properties without the need for extensive and costly laboratory experiments. mdpi.comcast-amsterdam.org
Kinetic models have been developed to simulate the radical copolymerization of NTB with monomers like methyl acrylate. mdpi.comnih.gov These models can capture the influence of various factors, such as solvent effects and reaction conditions, on the polymerization rate and the properties of the final copolymer. rsc.orgnih.govresearchgate.net By simulating the behavior of polymer chains, researchers can predict macroscopic properties like rheology and thermal response, accelerating the design and optimization of new polymer systems for specific applications. mdpi.com This computational approach significantly improves research efficiency and reduces the time required to bring new materials from the laboratory to industrial use. mdpi.com
Advanced Manufacturing Techniques (e.g., Electrospinning for Scaffold Fabrication)
Advanced manufacturing techniques are enabling the fabrication of complex, functional structures from NTB-based polymers. Electrospinning is a prominent example, used to produce polymeric matrices composed of micro- or nanofibers that mimic the natural extracellular matrix (ECM). mdpi.comnih.gov This technique uses a high-voltage electric field to draw fine jets from a polymer solution, which solidify into fibers. mdpi.com
Electrospun scaffolds offer a high surface-area-to-volume ratio and porous structures, which are highly beneficial for tissue engineering applications as they promote cell adhesion, proliferation, and differentiation. mdpi.comnih.gov The versatility of electrospinning allows for the fabrication of scaffolds from a wide range of synthetic polymers, with controllable fiber diameter and porosity to meet the specific requirements of different tissue types. mdpi.comnih.gov Beyond electrospinning, other advanced techniques like 3D printing are being explored to create even more complex, multi-material constructs with precise control over their architecture. wisc.edumdpi.com These manufacturing methods are crucial for developing next-generation biomedical devices and tissue engineering constructs. nih.gov
| Manufacturing Technique | Description | Key Advantages for NTB Polymers | Potential Applications |
| Electrospinning | Uses electrostatic forces to produce micro- or nanofibers from a polymer solution. nih.gov | Creates scaffolds that mimic the native extracellular matrix; high surface-area-to-volume ratio; controllable porosity. mdpi.comnih.gov | Tissue engineering scaffolds, wound dressings, drug delivery systems. mdpi.commdpi.com |
| 3D Printing (Additive Manufacturing) | Builds three-dimensional objects from a digital file by adding material layer by layer. wisc.edu | Allows for the creation of complex, custom geometries; potential for multi-material printing. wisc.edu | Custom biomedical implants, microfluidic devices, functional composites. |
Expanding Biomedical and Industrial Applications Through Multifunctional Design
The future of NTB-based polymers lies in the design of multifunctional materials that can perform multiple roles within a single system. This approach aims to create "smart" polymers that can respond to their environment and perform specific functions on demand, leading to expanded applications in both the biomedical and industrial sectors.
In the biomedical field, multifunctional nanocarriers are being developed for "theranostics," which combines therapeutic and diagnostic capabilities. nih.gov These systems can deliver drugs to a specific target while simultaneously allowing for imaging and monitoring of the treatment process. sciopen.comnih.gov For example, NTB-based hydrogels and nanogels can be designed to release drugs in a controlled manner in response to stimuli like temperature or pH. vinatiorganics.comnih.gov
Industrially, multifunctional polymers derived from NTB and monomers like octyl acrylate are being synthesized for use as lubricant additives. researchgate.net These polymers can act as viscosity improvers and pour point depressants, enhancing the performance of lubricating oils. researchgate.net Other industrial applications include use as thickeners in personal care products and coatings, retention aids in the paper industry, and components in water treatment processes. vinatiorganics.comvinatiorganics.comjinsyet.cn The design of polymers with multiple functionalities is a key strategy for creating high-performance materials for a diverse range of advanced applications. researchgate.net
Q & A
Q. How is Response Surface Methodology (RSM) applied to optimize NTBA copolymer adsorption performance?
- Design : Central Composite Design (CCD) optimizes variables (adsorbent dose: 0.01–0.04 g, time: 10–90 min, tetracycline concentration: 10–100 mg/L) .
- Model : A quadratic equation predicts adsorption capacity (R² = 0.9118): where , , and represent concentration, dose, and time, respectively .
- Optimization : Maximum capacity (104.81 mg/g) occurs at 0.03 g/L adsorbent, 51.12 min, and 97.99 mg/L tetracycline .
Q. What mechanisms explain tetracycline adsorption on NTBA-grafted chitosan, and how do factors interact?
- Mechanisms : Adsorption is driven by:
- Pore diffusion : Higher tetracycline concentrations increase molecular contact with active sites .
- Surface area : Adsorbent doses >0.03 g/L reduce capacity due to particle aggregation .
Q. How are contradictions in crystallinity and thermal stability data resolved post-adsorption?
- XRD : Post-adsorption, peak intensity at 15° decreases, suggesting tetracycline disrupts copolymer crystallinity .
- TGA : Adsorbed tetracycline alters degradation stages, with weight loss at 280°C attributed to bound water and 320°C to NTBA degradation .
Q. What thermodynamic insights are derived from NTBA copolymer adsorption studies?
- ANOVA : Model significance (p < 0.05, F-value = 11.49) validates the quadratic model’s reliability .
- Thermodynamic excess functions : Gibbs free energy (ΔG) and entropy (ΔS) are calculated using NRTL models for NTBA-solvent systems .
Tables
Q. Table 1. Key Optimization Parameters for Tetracycline Adsorption
| Variable | Optimal Value | Effect on Capacity |
|---|---|---|
| Adsorbent dose (g/L) | 0.03 | Peak capacity |
| Time (min) | 51.12 | Negative correlation |
| Concentration (mg/L) | 97.99 | Positive correlation |
| Source: |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
